![molecular formula C8H7BrN2 B2961410 8-Bromo-6-methylpyrrolo[1,2-a]pyrazine CAS No. 2361645-22-7](/img/structure/B2961410.png)

8-Bromo-6-methylpyrrolo[1,2-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

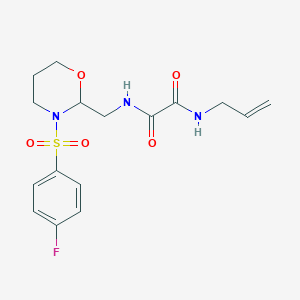

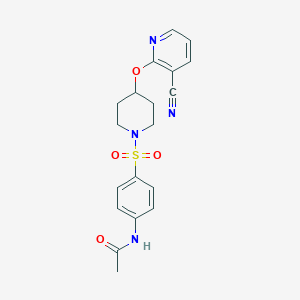

8-Bromo-6-methylpyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has a molecular weight of 211.06 . It is a powder in physical form .

Synthesis Analysis

Pyrrolopyrazine derivatives, including 8-Bromo-6-methylpyrrolo[1,2-a]pyrazine, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of 8-Bromo-6-methylpyrrolo[1,2-a]pyrazine is represented by the InChI code: 1S/C8H7BrN2/c1-6-4-7(9)8-5-10-2-3-11(6)8/h2-5H,1H3 .Chemical Reactions Analysis

Pyrrolopyrazines, including 8-Bromo-6-methylpyrrolo[1,2-a]pyrazine, are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities .Physical And Chemical Properties Analysis

8-Bromo-6-methylpyrrolo[1,2-a]pyrazine has a density of 1.60±0.1 g/cm3 . The pKa value is 0.14±0.30 .Applications De Recherche Scientifique

Antimicrobial Activity

8-Bromo-6-methylpyrrolo[1,2-a]pyrazine derivatives have shown promising results as antimicrobial agents. They have been tested against a variety of bacterial and fungal strains and have exhibited significant inhibitory effects .

Antifungal Activity

These compounds also display potent antifungal properties. Research indicates that they can be effective in combating fungal infections, which is crucial given the rising incidence of antifungal resistance .

Antiviral Activity

The antiviral potential of 8-Bromo-6-methylpyrrolo[1,2-a]pyrazine is another area of interest. Studies suggest that these derivatives can inhibit the replication of certain viruses .

Anti-inflammatory Activity

Inflammation is a common physiological response to various diseases. Pyrrolopyrazine derivatives have been found to possess anti-inflammatory properties, making them potential candidates for treating inflammatory disorders .

Antioxidant Activity

Oxidative stress is implicated in many diseases. The antioxidant activity of 8-Bromo-6-methylpyrrolo[1,2-a]pyrazine derivatives could be beneficial in protecting against oxidative damage .

Antitumor Activity

These compounds have been subjected to cytotoxicity testing against various cancer cell lines. Some derivatives have shown high levels of cell death in glioblastoma cell lines, indicating their potential as antitumor agents .

Kinase Inhibitory Activity

Kinase inhibition is a therapeutic strategy in treating cancer and other diseases. Pyrrolopyrazine derivatives have shown activity in inhibiting certain kinases, which could be valuable in drug development .

Safety and Hazards

Orientations Futures

Given the wide range of biological activities related to the pyrrolopyrazine scaffold, it is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in various papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mécanisme D'action

Target of Action

Pyrrolopyrazine derivatives, which include 8-bromo-6-methylpyrrolo[1,2-a]pyrazine, have been known to exhibit a wide range of biological activities .

Biochemical Pathways

Pyrrolopyrazine derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways .

Result of Action

Pyrrolopyrazine derivatives have shown various biological activities, suggesting they may have multiple effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

8-bromo-6-methylpyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-6-4-7(9)8-5-10-2-3-11(6)8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZARNUJSBKYDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2N1C=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-6-methylpyrrolo[1,2-a]pyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2961327.png)

![3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2961329.png)

![ethyl 4-[3-(4-chlorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2961330.png)

![1-benzyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2961331.png)

![2-methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2961339.png)

![3-{1H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride](/img/structure/B2961342.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2961343.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2961346.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961350.png)